Cas no 19767-69-2 (5β-Androstane-3β,17α-diol)

5β-Androstane-3β,17α-diol structure
5β-Androstane-3β,17α-diol structure
商品名:5β-Androstane-3β,17α-diol
CAS番号:19767-69-2
MF:C19H32O2
メガワット:292.45618
CID:2031556
PubChem ID:9857253

5β-Androstane-3β,17α-diol 化学的及び物理的性質

名前と識別子

    • (3beta,5beta,17alpha)-Androstane-3,17-diol
    • 5Β-ANDROSTANE-3Β,17Α-DIOL
    • 19767-69-2
    • DTXSID10431902
    • 5?-ANDROSTANE-3?,17?-DIOL
    • SCHEMBL6450951
    • 5beta-androstan-3beta,17alpha-diol
    • (1R,3aS,3bR,5aR,7S,9aS,9bS,11aS)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-diol
    • 5β-Androstane-3β,17α-diol
    • インチ: InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3
    • InChIKey: CBMYJHIOYJEBSB-UHFFFAOYSA-N
    • ほほえんだ: CC12CCC3C(CCC4CC(O)CCC34C)C1CCC2O

計算された属性

  • せいみつぶんしりょう: 292.240230259Da
  • どういたいしつりょう: 292.240230259Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 0
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 色と性状: 針晶男性の尿から分離されており、生理活性はありません
  • ようかいせい: まだ確定していません。

5β-Androstane-3β,17α-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A637765-50mg
5β-Androstane-3β,17α-diol
19767-69-2
50mg
$ 1515.00 2022-06-07
A2B Chem LLC
AE82001-50mg
5β-Androstane-3α,17β-diol
19767-69-2
50mg
$1929.00 2024-04-20
TRC
A637765-5mg
5β-Androstane-3β,17α-diol
19767-69-2
5mg
$ 195.00 2022-06-07
A2B Chem LLC
AE82001-5mg
5β-Androstane-3α,17β-diol
19767-69-2
5mg
$350.00 2024-04-20

5β-Androstane-3β,17α-diol 関連文献

5β-Androstane-3β,17α-diolに関する追加情報

5β-Androstane-3β,17α-diol (CAS No. 19767-69-2): A Comprehensive Scientific Overview

5β-Androstane-3β,17α-diol (CAS 19767-69-2) is a steroid derivative belonging to the androstane family, characterized by its unique 3β,17α-diol configuration. This compound has garnered significant attention in biochemical research due to its potential role in metabolic pathways and endocrine modulation. Its molecular structure, featuring a 5β-reduced backbone, distinguishes it from other androstane derivatives, making it a subject of interest in steroid chemistry and pharmacology.

Recent studies highlight the compound's relevance in discussions about steroid metabolism and enzyme interactions, particularly in the context of 17α-hydroxysteroid dehydrogenase (17α-HSD) activity. Researchers are exploring its potential as a biomarker or intermediate in steroidogenic pathways, aligning with growing public interest in hormonal health and precision medicine. The compound's 3β-hydroxy and 17α-hydroxy groups contribute to its polarity, influencing its solubility and binding affinity—a topic frequently queried in academic forums and search engines.

From a synthetic perspective, 5β-Androstane-3β,17α-diol serves as a precursor or reference standard in the development of steroid-based therapeutics. Its CAS 19767-69-2 identifier is often searched in chemical databases by professionals investigating steroid isomerism or biotransformation processes. Notably, the 5β-configuration is associated with reduced biological activity compared to its 5α-counterpart, a distinction that fuels debates in structure-activity relationship (SAR) studies—a trending topic in drug discovery circles.

In analytical chemistry, this compound is utilized as a calibration standard for mass spectrometry and chromatography, addressing the demand for reliable quantification methods in endocrinology research. Online searches frequently link 19767-69-2 to discussions about steroid analysis techniques, reflecting its practical utility in laboratories. Furthermore, its stability under physiological conditions makes it a candidate for probing steroid-protein interactions, a niche yet rapidly evolving field.

Emerging trends connect 5β-Androstane-3β,17α-diol to broader conversations about natural product derivatives and sustainable synthesis. With increasing searches for eco-friendly steroid production, researchers are examining its biosynthetic routes in microorganisms—an area overlapping with industrial biotechnology. The compound’s presence in certain marine organisms has also sparked interest in marine steroidomics, tapping into the popularity of ocean-derived bioactive molecules.

Regulatory and safety profiles of CAS 19767-69-2 are often queried by compliance officers and researchers. While not classified as hazardous, proper handling protocols are emphasized in chemical safety databases, aligning with global workplace safety trends. The compound’s non-endocrine-disrupting properties (unlike some synthetic steroids) make it a safer focus for environmental toxicity studies—a hot topic in green chemistry initiatives.

In conclusion, 5β-Androstane-3β,17α-diol represents a multifaceted tool for advancing steroid science. Its structural uniqueness continues to inspire research across metabolomics, drug development, and analytical method validation, addressing both academic curiosities and industrial needs. As interest grows in personalized hormone therapies and steroid fingerprinting, this compound’s scientific footprint is poised to expand further.

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